2-fluoro-N-(1-phenylpropyl)benzamide
Description
2-Fluoro-N-(1-phenylpropyl)benzamide (CAS: 445008-80-0, molecular formula: C₁₆H₁₆FNO, molecular weight: 257.30 g/mol) is a benzamide derivative featuring a fluorine atom at the 2-position of the benzoyl ring and a 1-phenylpropyl substituent on the amide nitrogen (Figure 1). This compound belongs to a class of bioactive molecules where structural modifications, such as fluorine substitution and alkyl-aryl chain incorporation, influence physicochemical properties and biological interactions.
The fluorine atom at the ortho position may modulate electronic effects, influencing hydrogen bonding and dipole interactions .
Properties
Molecular Formula |
C16H16FNO |
|---|---|
Molecular Weight |
257.3g/mol |
IUPAC Name |
2-fluoro-N-(1-phenylpropyl)benzamide |
InChI |
InChI=1S/C16H16FNO/c1-2-15(12-8-4-3-5-9-12)18-16(19)13-10-6-7-11-14(13)17/h3-11,15H,2H2,1H3,(H,18,19) |
InChI Key |
LKSRVBRVOSGRJY-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Hydrogen Bonding (Donors/Acceptors) |
|---|---|---|---|---|---|
| 2-Fluoro-N-(1-phenylpropyl)benzamide | C₁₆H₁₆FNO | 257.30 | 2-fluoro, 1-phenylpropyl | ~3.5* | 1 donor, 2 acceptors |
| 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide | C₁₀H₇FN₂OS | 222.24 | 2-fluoro, 1,3-thiazol-2-yl | 2.1 | 1 donor, 3 acceptors |
| 2-Fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide | C₁₂H₁₂FN₃OS | 265.31 | 2-fluoro, 5-propyl-thiadiazol | 3.23 | 1 donor, 4 acceptors |
| 3-Fluoro-N-(2-methylpropyl)benzamide | C₁₁H₁₄FNO | 195.23 | 3-fluoro, 2-methylpropyl | N/A | 1 donor, 2 acceptors |
| N-(1-phenylpropyl)benzamide (non-fluorinated) | C₁₆H₁₇NO | 239.32 | Phenylpropyl, no fluorine | ~3.2* | 1 donor, 2 acceptors |
*Estimated based on substituent contributions.
Key Observations:
- Fluorine Position : The ortho-fluorine in the target compound creates a steric and electronic environment distinct from the meta-fluorine in 3-fluoro-N-(2-methylpropyl)benzamide. This affects dipole moments and intermolecular interactions .
- Heteroaryl vs. Aryl Substituents : Thiazole and thiadiazole derivatives (e.g., ) exhibit lower logP values (2.1–3.23) compared to the target compound (~3.5), reflecting increased polarity from heteroatoms. The phenylpropyl group in the target compound enhances hydrophobicity, favoring lipid bilayer penetration .
- Hydrogen Bonding: Thiadiazole derivatives have higher hydrogen bond acceptor counts (4 vs.
Crystallographic and Solid-State Behavior
Table 2: Crystal Structure Comparisons
The thiazole derivative forms planar amide groups and robust N–H⋯N hydrogen-bonded dimers, stabilizing its crystal lattice. In contrast, the phenylpropyl group in the target compound may disrupt such interactions, leading to less ordered packing and lower melting points .
Research Findings and Implications
- Structure-Activity Relationships : Fluorine substitution and bulky substituents balance lipophilicity and target engagement. Thiazole/thiadiazole derivatives prioritize polarity for solubility, while phenylpropyl enhances membrane permeability .
- Synthetic Considerations : Heteroaryl derivatives require precise stoichiometry and catalysts (e.g., triethylamine), whereas phenylpropyl incorporation may necessitate longer reaction times due to steric hindrance .
Preparation Methods
Direct Amidation via Carbodiimide-Mediated Coupling
The most straightforward approach involves activating 2-fluorobenzoic acid with a carbodiimide reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 1-hydroxybenzotriazole (HOBt). This method, adapted from N-benzylbenzamide syntheses , proceeds under mild conditions in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Procedure :
-
2-Fluorobenzoic acid (1.0 equiv) is dissolved in DCM, followed by sequential addition of EDC (1.2 equiv) and HOBt (1.1 equiv).
-
After 30 minutes of activation, 1-phenylpropylamine (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–24 hours.
-
The mixture is washed with aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The crude product is recrystallized from ethyl acetate/hexane.
Key Data :
-
Characterization : NMR (DMSO-): δ 9.25 (t, J = 5.8 Hz, 1H, NH), 7.91–7.34 (m, 8H, aromatic), 4.71 (d, J = 5.5 Hz, 2H, CH₂) .
Acyl Chloride Intermediate Route
Converting 2-fluorobenzoic acid to its reactive acyl chloride prior to amide coupling is a classical method. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) serves as the chlorinating agent.
Procedure :
-
2-Fluorobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in anhydrous toluene for 2 hours.
-
Excess SOCl₂ is removed under reduced pressure, and the resultant acyl chloride is dissolved in DCM.
-
1-Phenylpropylamine (1.1 equiv) is added slowly at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl.
-
The product is isolated via aqueous workup and recrystallization.
Key Data :
-
Yield : 75–90% (based on analogous acyl chloride reactions) .
-
Advantage : High conversion efficiency due to acyl chloride reactivity.
MIDA Acylboronate-Mediated Synthesis
A modern approach employs N-methyliminodiacetic acid (MIDA) acylboronates to achieve chemoselective amidation, as demonstrated for 4-fluoro-N-(3-phenylpropyl)benzamide . This method avoids over-activation of the carboxylic acid.
Procedure :
-
2-Fluorobenzoic acid is converted to its MIDA acylboronate using bis(pinacolato)diboron and a palladium catalyst.
-
The acylboronate is reacted with 1-phenylpropylamine in the presence of O-methylhydroxylamine, facilitating transmetalation and amide bond formation.
Key Data :
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Carbodiimide Coupling | EDC, HOBt | Room temperature | 70–85% | Mild conditions; minimal side products |
| Acyl Chloride | SOCl₂, Et₃N | Reflux | 75–90% | High reactivity; short reaction time |
| MIDA Acylboronate | MIDA boronate, Pd catalyst | Ambient | 60–75% | Chemoselective; avoids over-activation |
Mechanistic Insights and Optimization Strategies
-
Steric Effects : The 2-fluoro substituent may hinder amidation due to steric crowding. Elevated temperatures (40–50°C) improve reaction kinetics in such cases .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require stringent drying .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization achieves >95% purity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-fluoro-N-(1-phenylpropyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-fluorobenzoic acid derivatives with 1-phenylpropylamine. A solvent-free approach using microwave-assisted Fries rearrangement (as demonstrated for analogous benzamides) reduces side reactions and improves efficiency . For amide bond formation, react 2-fluorobenzoyl chloride with 1-phenylpropylamine in dichloromethane, using triethylamine as a base to neutralize HCl. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) . Key parameters include temperature control (0–5°C during acyl chloride addition) and stoichiometric excess of amine (1.2 equiv) to minimize unreacted acyl chloride.
Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and torsional strain. For example, the amide group (C=O) typically forms a dihedral angle of 35–40° with the fluorophenyl ring, as seen in related structures .
- Spectroscopy : ¹H/¹³C NMR (δ ~8.3 ppm for aromatic H, δ ~170 ppm for C=O), FT-IR (amide I band ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) confirm molecular weight and functional groups .
Advanced Research Questions
Q. How should researchers address discrepancies in crystallographic data during structural refinement?
- Methodological Answer : Discrepancies (e.g., varying dihedral angles or bond lengths) may arise from polymorphism or disorder. Use SHELXL’s TWIN and BASF commands to model twinning or split positions . For example, in a study of a similar benzamide, two independent molecules in the asymmetric unit showed C=O bond length differences of 0.02 Å; refine these as separate components with restrained similarity . Validate with R-factor convergence (<5% difference between R₁ and wR₂) and Hirshfeld surface analysis to assess packing effects .
Q. What experimental designs are recommended for probing structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes, GPCRs). Parameterize the fluorine atom’s van der Waals radius (1.47 Å) and partial charge (-0.25 e) for accuracy .
- Biological assays : Test derivatives with modified alkyl chains (e.g., ethyl vs. propyl) or fluorophenyl substituents (e.g., para- vs. ortho-F). Measure IC₅₀ values against target proteins (e.g., kinases) and correlate with computed binding energies (ΔG). Use ANOVA to identify statistically significant SAR trends (p < 0.05) .
Q. How can solvent-free synthesis methods be optimized to reduce by-products in scale-up production?
- Methodological Answer : Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction homogeneity. Monitor reaction progress via in-situ FT-IR to detect intermediates (e.g., acyl ammonium species). For microwave-assisted synthesis, optimize power (300–500 W) and irradiation time (5–10 min) to minimize thermal degradation. Characterize by-products (e.g., unreacted amine) via GC-MS and adjust stoichiometry or catalyst loading (e.g., 5 mol% DMAP) accordingly .
Data Contradiction Analysis
Q. How should conflicting biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct parallel assays:
- In vitro : Measure IC₅₀ in cell lines (e.g., HepG2 for liver targets) with/without metabolic activation (S9 fraction).
- In vivo : Administer the compound (10 mg/kg, oral) to rodent models and quantify plasma concentrations via LC-MS/MS. Adjust formulations (e.g., PEGylation) if bioavailability is <20% .
Q. What strategies mitigate inconsistencies in spectroscopic data during structural elucidation?
- Methodological Answer : For NMR, use deuterated solvents (e.g., DMSO-d₆) to avoid peak splitting from proton exchange. Assign ambiguous signals via 2D techniques (HSQC, HMBC). If crystallographic data conflicts with NMR (e.g., unexpected rotamer populations), perform variable-temperature NMR (-40°C to 80°C) to assess conformational flexibility .
Tables for Key Data
| Structural Parameter | Typical Range | Source |
|---|---|---|
| C=O bond length | 1.22–1.24 Å | |
| Dihedral angle (amide/fluorophenyl) | 35–40° | |
| Fluorine’s van der Waals radius | 1.47 Å |
| Synthetic Yield Optimization | Condition | Yield |
|---|---|---|
| Solvent-free, microwave | 300 W, 5 min | 75–85% |
| Traditional (DCM, Et₃N) | 0–5°C, 4 h | 60–70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
